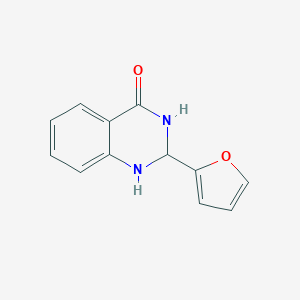

2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Description

1.1 Synthesis and Structural Features

2-(Furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one (FDHQ) is synthesized via a one-pot condensation of isatoic anhydride, ammonium acetate, and furan-2-carbaldehyde in a hydrotropic sodium p-toluenesulfonate (NaPTS) solution . The reaction proceeds under reflux (60°C) for 1.5 hours, yielding a white solid with a melting point of 198–200°C. Elemental analysis confirms its molecular formula (C₁₂H₁₀N₂O₂) and purity (C: 67.28%, H: 4.71%, N: 13.08%) .

1.2 Fluorescence and Nanoparticle Formation FDHQ exhibits strong fluorescence and forms fluorescent organic nanoparticles (FDHQNPs) via H-type aggregation in aqueous media. These nanoparticles display a narrow particle size distribution (confirmed by dynamic light scattering) and spherical morphology (observed via SEM). FDHQNPs selectively detect 4-nitrophenol through fluorescence quenching, unaffected by interfering species .

Properties

IUPAC Name |

2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRTXSVKRLCOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349624 | |

| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16285-26-0 | |

| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : GO nanosheets (25 mg) and oxone (307 mg)

-

Solvent : Water (3 mL)

-

Temperature : Room temperature (25°C)

-

Time : 2–4 hours (monitored by TLC)

-

Yield : 70–85% after crystallization from ethanol

The GO nanosheets act as a heterogeneous catalyst, enhancing reaction efficiency through π–π interactions with aromatic intermediates. Oxone serves as a mild oxidant, facilitating imine formation. This method avoids toxic organic solvents and achieves excellent functional group tolerance.

Characterization Data

-

¹H NMR (DMSO-d₆) : δ 7.87 (s, 1H, NH), 7.58 (dd, J = 7.7 Hz, 1H), 6.73–6.65 (m, 2H, aromatic), 5.75 (s, 1H, CH), 4.68 (t, J = 5.3 Hz, 1H, CH₂)

-

¹³C NMR : δ 163.9 (C=O), 148.5 (quinazolinone C), 141.6 (furan C), 114.4–133.0 (aromatic carbons)

A novel gold(III)-catalyzed method reported in enables the synthesis of dihydroquinazolinones via dual insertion of anthranilamides into enynones. While the cited example uses phenyl-substituted enynones, substitution with furan-containing enynones (e.g., 2-(furan-2-yl)prop-2-yn-1-ylidene derivatives) is feasible.

General Procedure

-

Substrates : Enynone (1 equiv.), anthranilamide (1.5 equiv.)

-

Catalyst : KAuCl₄ (10 mol%), FeCl₃ (2 equiv.)

-

Solvent : Acetonitrile (3 mL)

-

Temperature : 80°C

-

Time : 5 hours

The mechanism involves gold-carbene intermediate formation, followed by regioselective C–O and C–N bond formation. FeCl₃ acts as a Lewis acid to activate the carbonyl group, facilitating cyclization.

Scalability

Gram-scale reactions (1 g enynone) yield 74% product, demonstrating industrial potential.

Microwave-Assisted Synthesis Using Tin(II) Chloride

A rapid microwave-assisted method from employs SnCl₂ as a catalyst for the condensation of 2-aminobenzamide and furfural. This approach reduces reaction times from hours to minutes.

Synthetic Protocol

-

Catalyst : SnCl₂ (1 mol%)

-

Solvent : Ethanol (3 mL)

-

Temperature : 120°C (microwave irradiation)

-

Time : 20 minutes

While yields are moderate, the method’s speed and simplicity make it suitable for high-throughput screening.

Analytical Comparison

-

¹H NMR : Similar to GO-mediated method, with distinct coupling constants for the furan protons (δ 6.55–7.10).

-

IR : Absence of oxone-related peaks confirms no residual oxidant.

Catalyst-Free Three-Component Reaction

A solvent-free, catalyst-free method from utilizes isatoic anhydride, ammonium acetate, and furfural under reflux conditions. This approach aligns with green chemistry principles.

Reaction Parameters

-

Substrates : Isatoic anhydride (1 equiv.), furfural (1 equiv.), ammonium acetate (1.2 equiv.)

-

Solvent : Water (5 mL)

-

Temperature : 100°C

-

Time : 3 hours

The absence of catalysts simplifies purification, though longer reaction times are required.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate in medicinal chemistry:

Antiviral Properties :

- Research has demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one can inhibit viruses that enter cells via endocytosis, particularly Ebolavirus and Marburg virus. These compounds target the retrograde transport pathways within cells to reduce viral infectivity .

Anticancer Activity :

- Various studies have shown that compounds containing the dihydroquinazolinone scaffold possess significant antiproliferative effects against human tumor cell lines. For instance, derivatives have been reported with IC50 values in the micromolar range against several cancer types .

Anti-inflammatory and Antimicrobial Effects :

- The compound has also been evaluated for anti-inflammatory properties and has shown potential as an antibacterial and antifungal agent. These activities are essential for addressing various infectious diseases .

Case Study 1: Antiviral Activity

A patent describes the use of dihydroquinazolinone derivatives specifically targeting Ebolavirus. The study highlights how these compounds can protect cells from viral infections by interfering with the intracellular routing of the virus .

Case Study 2: Anticancer Evaluation

In vitro studies have indicated that certain derivatives of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one exhibit potent anticancer activity against various human tumor cell lines. The structural modifications were crucial for enhancing their biological efficacy .

Case Study 3: Green Synthesis

Recent advancements in synthetic methodologies have emphasized environmentally friendly approaches to produce these compounds. The use of magnetized Spirulina not only improves yield but also aligns with sustainable practices in pharmaceutical development .

Data Tables

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression . The furan ring may also contribute to the compound’s biological activity by facilitating interactions with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Dihydroquinazolin-4(1H)-One Derivatives

Structural and Substituent Variations

Key structural differences arise from substituents at the 2- and 3-positions of the dihydroquinazolinone core. Below is a comparative analysis:

Table 1: Physical and Structural Properties of Selected Dihydroquinazolinones

Key Observations:

Crystallographic and Spectroscopic Differences

Table 3: Structural and Spectroscopic Data

Key Observations:

Biological Activity

2-(Furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a compound that belongs to the class of quinazolinones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of furan derivatives with isatoic anhydride and amines. The synthesis typically yields a product that exhibits a unique structural conformation conducive to biological activity.

Synthesis Method

A common synthetic route involves:

- Condensation Reaction : The reaction of benzylamine with isatoic anhydride and furan derivatives under acidic conditions.

- Crystallization : The product is purified through crystallization techniques.

Biological Activity

The biological activities of this compound have been extensively studied, revealing a range of pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial properties:

- Antibacterial Activity : Compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 12.5 to 25.0 µg/mL for several synthesized analogues .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazolinone derivatives:

- Cell Viability Assays : In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating moderate to high potency .

Other Pharmacological Effects

The compound has also been linked to:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting key inflammatory mediators.

- Antidepressant Activity : Certain analogues show promise in modulating neurotransmitter systems, suggesting potential use in treating depression .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

- Study on Antitubercular Activity :

- Molecular Docking Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one?

The synthesis typically involves a one-pot multicomponent reaction. A mixture of isatoic anhydride (1 mmol), ammonium acetate (8 mmol), and furan-2-carbaldehyde (1 mmol) is refluxed in ethanol or aqueous hydrotropic solutions (e.g., NaPTS) at 60–80°C for 1.5–4 hours. The reaction progress is monitored via TLC (petroleum ether/ethyl acetate, 7:3), followed by filtration, washing with chloroform, and recrystallization from ethanol to yield a white solid (mp ~214–216°C) . Elemental analysis (C: 67.28%, H: 4.71%, N: 13.08%) and NMR spectroscopy validate purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of furan protons (δ ~6.3–7.5 ppm) and quinazolinone carbonyl (δ ~165–170 ppm) .

- Elemental analysis : Matches calculated values for C, H, and N .

- X-ray crystallography : Resolves bond lengths (e.g., C(13)–N(1) = 1.430 Å) and torsion angles .

- SEM/DLS : For nanoparticle morphology (spherical, ~50–150 nm) and size distribution .

Q. What biological activities are associated with quinazolinone derivatives like this compound?

Quinazolinones exhibit anticancer, antimicrobial, and anti-inflammatory properties. The furan and isoxazole moieties enhance interactions with biological targets like kinases or DNA topoisomerases. For example, related derivatives show IC₅₀ values <10 µM in cytotoxicity assays against HeLa cells .

Advanced Research Questions

Q. How can solvent and catalyst systems be optimized to improve synthesis efficiency?

Comparative studies show ethanol (EtOH) and aqueous media with catalysts like hydroxyapatite nanoparticles (HAP NPs) or β-cyclodextrin-SO₃H increase yields (82–95%) and reduce reaction times (1–3 hours). For instance, HAP NPs enable recyclability (>5 cycles) with minimal yield loss (<5%) . Solvent polarity impacts reactivity: electron-withdrawing substituents on aldehydes favor EtOH, while electron-donating groups work better in H₂O .

Q. How can contradictions in structural data (e.g., bond lengths) be resolved?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths (e.g., C–N bonds in the quinazolinone ring) arise from crystal packing effects. Multi-technique validation using:

Q. What mechanistic insights explain the compound’s fluorescence quenching selectivity for 4-nitrophenol?

The fluorescence nanoprobe (FDHQNPs) exhibits H-type aggregation, leading to π–π stacking-enhanced emission. 4-Nitrophenol selectively quenches fluorescence via photoinduced electron transfer (PET), as evidenced by Stern-Volmer plots (Ksv = 1.2×10⁴ M⁻¹). Interference studies confirm no quenching by phenol, nitrobenzene, or heavy metals .

Q. How can researchers validate the compound’s anti-inflammatory activity mechanistically?

- Molecular docking : Simulate binding to COX-2 (PDB: 3LN1) or NF-κB (PDB: 1SVC) to identify key interactions (e.g., hydrogen bonds with furan oxygen) .

- Enzyme assays : Measure IC₅₀ against COX-2 or IL-6 production in LPS-stimulated macrophages .

- SAR studies : Compare derivatives with varying substituents (e.g., nitro, bromo) to pinpoint pharmacophores .

Q. What green chemistry approaches enhance the sustainability of synthesis?

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- HPLC : Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) .

- LC-MS/MS : Quantify trace amounts (LOD = 0.1 ng/mL) using MRM transitions (e.g., m/z 215 → 170) .

- Validation parameters : Assess linearity (R² >0.99), precision (RSD <2%), and recovery (95–105%) per ICH guidelines .

Methodological Considerations

- Experimental design : Use a Taguchi orthogonal array to optimize solvent, catalyst loading, and temperature .

- Data contradiction analysis : Apply Bader’s quantum theory of atoms in molecules (QTAIM) to reconcile bond length discrepancies .

- Nanoparticle reproducibility : Standardize reprecipitation parameters (solvent ratio, injection rate) to control FDHQNP size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.